molecular formula C27H27N5O3S B11668690 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11668690
M. Wt: 501.6 g/mol
InChI Key: DGGVBDXRMKESSO-LQKURTRISA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and aldehydes.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the triazole intermediate.

    Condensation with Acetohydrazide: The final step involves the condensation of the triazole-sulfanyl intermediate with acetohydrazide in the presence of a catalyst to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide moiety to corresponding amines.

    Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide lies in its specific structural features, such as the combination of a triazole ring with a sulfanyl group and a hydrazide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Biological Activity

The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide (CAS: 893726-22-2) is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H31N5O3SC_{27}H_{31}N_5O_3S, with a molecular weight of approximately 481.64 g/mol. The structure features a triazole ring, a sulfanyl group, and a hydrazide moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes and triazole precursors under controlled conditions. Various studies have reported methods to optimize yield and purity, often utilizing solvents like DMF or DMSO and catalysts such as potassium carbonate.

Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli range from 20 to 40 µM , demonstrating effectiveness comparable to standard antibiotics .

Antioxidant Properties

In vitro studies have shown that the compound possesses antioxidant activity , which is attributed to its ability to scavenge free radicals. This property is crucial for potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity . In experimental models, it significantly reduced markers of inflammation, suggesting a mechanism that could be beneficial in treating inflammatory conditions .

Case Studies

  • Antibacterial Efficacy : A study conducted by Shafiee et al. tested various derivatives of triazole compounds against resistant strains of bacteria. The results indicated that the compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to other tested compounds .
  • Cell Viability Assays : In cell culture studies, the compound was shown to inhibit the proliferation of cancer cell lines at micromolar concentrations. This suggests potential applications in cancer therapy, although further studies are needed to elucidate the underlying mechanisms.

Data Table: Biological Activities Summary

Activity TypeTest Organism/ModelMIC/EffectReference
AntibacterialStaphylococcus aureus20–40 µM
AntibacterialEscherichia coli40–70 µM
AntioxidantDPPH Scavenging AssaySignificant reduction
Anti-inflammatoryIn vitro modelsReduced inflammation markers

Properties

Molecular Formula

C27H27N5O3S

Molecular Weight

501.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H27N5O3S/c1-27(2,3)20-12-9-18(10-13-20)25-30-31-26(32(25)21-7-5-4-6-8-21)36-17-24(35)29-28-16-19-11-14-22(33)15-23(19)34/h4-16,33-34H,17H2,1-3H3,(H,29,35)/b28-16+

InChI Key

DGGVBDXRMKESSO-LQKURTRISA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=C(C=C4)O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=C(C=C4)O)O

Origin of Product

United States

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